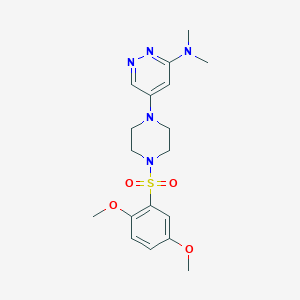

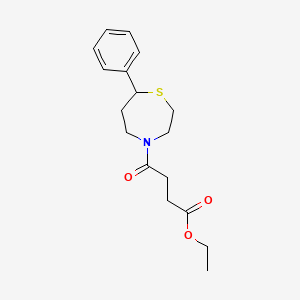

![molecular formula C21H24N6O2 B2447795 N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide CAS No. 2310126-27-1](/img/structure/B2447795.png)

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound belongs to the class of organic compounds known as phenyl-1,2,4-triazoles . It is a hybrid nucleus made by fusion of two pharmaceutically active moieties, i.e., triazole and thiadiazine .

Synthesis Analysis

A mixture of compound 2 (1 mmol), benzoyl chloride (1.2 mmol) and powdered sodium carbonate (1.2 mmol) in THF (5 mL) was stirred at ambient temperature for 6 h .Molecular Structure Analysis

The compound crystallizes in a monoclinic P 2 1 / n space group . The structure of the compound was characterized using various techniques, such as melting point, 1 H and 13 C nuclear magnetic resonance spectroscopy, mass spectrometry, and elemental analysis .Chemical Reactions Analysis

The compound is synthesized through a series of reactions involving heterocyclization of 3-substituted-4-amino-5-substituted-amino-1,2,4-triazoles .Physical And Chemical Properties Analysis

The compound has a melting point of 200 °C and a density of 1.28±0.1 g/cm3 . Its solubility in DMSO is 28.13 (Max Conc. mg/mL);100.0 (Max Conc. mM) and in Ethanol is 28.13 (Max Conc. mg/mL);100.0 (Max Conc. mM) .Scientific Research Applications

Antimicrobial and Antifungal Activities

Compounds incorporating the [1,2,4]triazolo[4,3-b]pyridazine moiety, similar to the chemical structure , have been synthesized and evaluated for their antimicrobial and antifungal properties. These compounds have shown promising in vitro antibacterial activity against a range of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus, Streptococcus pyogenes, Escherichia coli, and Pseudomonas aeruginosa. Additionally, they have been tested for their inhibitory action against strains of fungi such as Candida albicans, Aspergillus niger, and Aspergillus clavatus, highlighting their potential as therapeutic agents for treating microbial diseases, especially bacterial and fungal infections (Desai, Rajpara, & Joshi, 2013).

Antitumor and Cytotoxic Activities

Another area of research involves the synthesis of compounds with [1,2,4]triazolo[4,3-a]pyrimidines and their evaluation for antitumor properties. These compounds have been demonstrated to exhibit significant cytotoxicity against various cancer cell lines, including human osteosarcoma (MG-63) and breast cancer (MCF-7), indicating their potential as antiproliferative agents in cancer therapy. Molecular docking studies further suggest that these compounds may interact with key proteins involved in cancer cell proliferation, offering insights into their mechanism of action and paving the way for the development of new therapeutic agents (Kamal, Kumar, Bhardwaj, Saraf, Kumar, Pandit, Kaur, Chetti, & Beura, 2020).

Antioxidant Properties

Research on [1,2,4]triazolo and pyridazine derivatives has also highlighted their antioxidant capabilities. Synthesized compounds bearing these moieties have been evaluated for their ability to scavenge free radicals and protect against oxidative stress, showing significant antioxidant activity in assays. This suggests their potential utility in developing treatments for diseases where oxidative stress plays a critical role, such as neurodegenerative disorders, cardiovascular diseases, and inflammation-related conditions (Shakir, Ali, & Hussain, 2017).

Herbicidal Activity

In the field of agriculture, compounds with structures related to N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide have been investigated for their herbicidal activity. These studies have found that certain N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds exhibit excellent herbicidal effects on a broad spectrum of vegetation at low application rates. This indicates the potential of such compounds to be developed into effective herbicides for agricultural use, contributing to weed management practices that are crucial for crop production (Moran, 2003).

Future Directions

The compound and its derivatives have profound importance in drug design, discovery and development . Future research could focus on the development of new biologically active entities for the rational design and development of new target-oriented drugs for the treatment of multifunctional diseases .

properties

IUPAC Name |

N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-4-methoxy-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O2/c1-25(21(28)15-6-8-17(29-2)9-7-15)16-12-26(13-16)19-11-10-18-22-23-20(27(18)24-19)14-4-3-5-14/h6-11,14,16H,3-5,12-13H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTGQGLBHGUFEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)C(=O)C5=CC=C(C=C5)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl)-4-methoxy-N-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

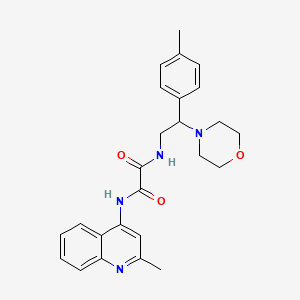

![(5E)-2-mercapto-5-[4-(trifluoromethyl)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2447712.png)

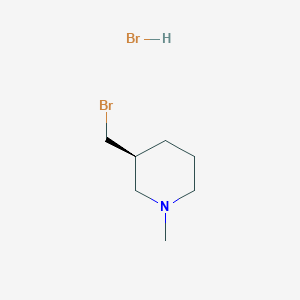

![2-{[3-(2-methoxyphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-propylacetamide](/img/structure/B2447714.png)

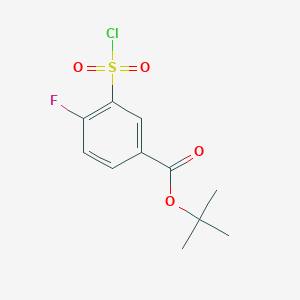

![5-Amino-3-azabicyclo[3.3.1]nonan-2-one;hydrochloride](/img/structure/B2447716.png)

![2-{[1-(2-methylpropyl)piperidin-4-yl]methyl}-6-(1H-pyrazol-1-yl)-2,3-dihydropyridazin-3-one](/img/structure/B2447723.png)

![Ethyl 1-((2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(m-tolyl)methyl)piperidine-4-carboxylate](/img/structure/B2447726.png)

![1-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]-1H-pyrazol-4-amine hydrochloride](/img/structure/B2447728.png)

![3-Benzyl-3-azabicyclo[3.1.0]hexan-6-amine dihydrochloride](/img/structure/B2447729.png)

![2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}-N-(2-phenoxyethyl)nicotinamide](/img/structure/B2447730.png)

![[1-(2,2-difluoroethyl)-4-iodo-1H-pyrazol-3-yl]acetic acid](/img/structure/B2447731.png)